molecular formula C7H4BrCl2N3 B1457165 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-13-6

5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1457165
M. Wt: 280.93 g/mol
InChI Key: DNCFRPAZUPZLCR-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H4BrCl2N3 . The average mass is 280.937 Da and the monoisotopic mass is 278.896545 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolopyrimidine Nucleosides : A study by Hinshaw et al. (1969) involved synthesizing 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine, a derivative of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which was used to study nucleophilic displacement reactions and their biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).

  • Formation of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : Rahimizadeh et al. (2007) reported synthesizing 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from 5-bromo-2,4-dichloro-6-methylpyrimidine, which led to the creation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs : A study by Swayze et al. (1992) involved synthesizing various pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics, indicating the compound's role in creating analogs with potential biological activity (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).

  • Efficient Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Wang et al. (2017) described a green and simple method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine, showcasing its application in creating environmentally friendly synthetic routes (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017).

  • Synthesis of Azo Compounds Based on Pyrimido[4,5-e][1,3,4]thiadiazine : Nikpour et al. (2012) developed new 5-bromo-2,4-dichloro-6-alkylpyrimidines leading to the formation of 5-alkyl-7-chloro-3-phenylazo-1-phenyl-1H-pyrimido[4,5-e][1,3,4] thiadiazines, indicating the compound's role in novel azo compound synthesis (Nikpour, Zarinabadi, & Saberi, 2012).

  • Modular Synthesis of Pyrrolo[2,3-d]pyrimidines : Voronkov et al. (2006) described a modular approach to synthesize various pyrrolo[2,3-d]pyrimidines starting from 5-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine, underlining its utility in a versatile and efficient synthesis process (Voronkov, Gu, Baugh, & Becker, 2006).

  • Investigation of Regioselectivity in Reactions : Doulah et al. (2014) explored the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, shedding light on the compound's reactivity and applications in detailed chemical analysis (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

properties

IUPAC Name

5-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c1-13-2-3(8)4-5(9)11-7(10)12-6(4)13/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCFRPAZUPZLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732489
Record name 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1131992-13-6
Record name 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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